2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18752794
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10Cl3N |
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Molecular Weight | 226.5 g/mol |
IUPAC Name | 2-(2,4-dichlorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |
Standard InChI Key | SUTBHAZVOAYDBR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride features a benzene ring substituted with chlorine atoms at the 2- and 4-positions, linked to an ethylamine chain protonated as a hydrochloride salt. The chiral center at the β-carbon relative to the amine group necessitates enantioselective synthesis to isolate the biologically active (R)- or (S)-forms . The hydrochloride salt enhances aqueous solubility, critical for pharmacokinetic applications.
Structural Formula:
Key Properties:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via reductive amination or resolution of racemic mixtures. A representative protocol involves:
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Reductive Amination: Reacting 2,4-dichlorophenylacetaldehyde with ammonium chloride in the presence of sodium borohydride.
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Resolution: Using chiral resolving agents (e.g., tartaric acid) to separate enantiomers.
Optimized Conditions:
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Temperature: 0–5°C (prevents racemization)
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Solvent: Methanol/water (9:1 v/v)
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Yield: 72.9%
Comparative Analysis with Structural Analogues
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